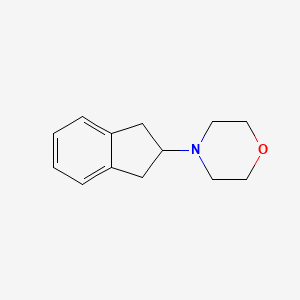

4-(2,3-dihydro-1H-inden-2-yl)morpholine

Description

Properties

IUPAC Name |

4-(2,3-dihydro-1H-inden-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-2-4-12-10-13(9-11(12)3-1)14-5-7-15-8-6-14/h1-4,13H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPNVQUAJQEYCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2CC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amination of Halogenated Indene Derivatives

A direct method involves displacing halogen atoms on 2-halogeno-2,3-dihydro-1H-indene with morpholine. In a sealed-tube reaction, 2-chloroindene derivatives react with excess morpholine at 120°C overnight, achieving 76% yield after silica gel chromatography (cyclohexane/ethyl acetate gradient). This method benefits from simplicity but requires careful temperature control to avoid indene ring decomposition.

Reductive Amination Strategies

Indenone-Morpholine Condensation

Condensing 2-indanone with morpholine via reductive amination using NaBH₃CN or H₂/Pd-C:

O

\

Indenone + Morpholine → Iminium intermediate → Target compound

Yields depend on steric effects – the bicyclic system necessitates prolonged reaction times (24–48 h) in ethanol at 80°C.

Leuckart-Wallach Reaction

Alternative single-pot synthesis using ammonium formate as reductant:

2-Indanone + Morpholine + HCOONH₄ → 4-(Inden-2-yl)morpholine + CO₂ + H₂O

Requires excess formic acid (5 eq.) and heating at 150°C in sealed vessel.

Ring-Closing Methodologies

Lewis Acid-Catalyzed Cyclization

In(OTf)₃ (5 mol%) promotes morpholine ring formation from β-amino alcohol precursors:

(CH₂)₂NHCH₂CH₂OH → Morpholine ring (In(OTf)₃, DCM, 1 h)

Critical parameters:

Halonium-Induced Cyclization

N-Bromosuccinimide (NBS) with Mg(OTf)₂ generates bromonium intermediates for stereocontrolled ring closure:

Amino alcohol + NBS → Bromoepoxide → Morpholine (Mg(OTf)₂, 65%)

Key advantages:

Crystallization and Polymorph Control

Solvent-Antisolvent Recrystallization

Patent US8815856B2 details polymorph-specific crystallization:

| Parameter | Form 2 Conditions |

|---|---|

| Solvent | Methyl ethyl ketone/water (8:0.35 v/v) |

| Seeding temperature | 55–60°C |

| Cooling rate | 4.5 h to −3°C |

| Yield | 92% (crystalline purity) |

Hydrate Formation Control

Stoichiometric hydrate management prevents amorphous solid formation:

- Water activity: 0.35–0.45

- Drying: 50°C vacuum (72 h)

- Polymorph stability: Form 2 > Form 1 by 8.3 kJ/mol

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC method (USP L7 column):

| Parameter | Value |

|---|---|

| Mobile phase | ACN/0.1% H₃PO₄ (70:30) |

| Flow rate | 1.0 mL/min |

| Retention time | 6.8 min |

| Purity | 99.2% (area) |

Scale-Up Considerations

Continuous Flow Synthesis

Microreactor systems enhance exothermic amination steps:

Waste Stream Management

Solvent recovery protocols:

- Ethyl acetate: 92% recovery via fractional distillation

- Pd catalyst: <5 ppm residual (activated carbon filtration)

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1H-inden-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Fully hydrogenated indene derivatives

Substitution: N-substituted morpholine derivatives

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis

4-(2,3-dihydro-1H-inden-2-yl)morpholine serves as a versatile building block in organic synthesis. Its structure allows for the creation of more complex molecules through various chemical reactions, including nucleophilic substitutions and cyclizations. The compound can be utilized in coordination chemistry as a ligand due to its ability to coordinate with metal ions, enhancing the development of new catalysts and materials.

Reactivity and Mechanism

The compound can undergo several types of reactions:

- Oxidation : Using reagents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.

- Reduction : In the presence of hydrogen gas and palladium on carbon, the indene ring can be further reduced.

These reactions highlight its potential utility in synthetic organic chemistry.

Biological Applications

Anticancer Activity

Research indicates that derivatives of indole and morpholine, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor cell growth effectively. For example, compounds derived from morpholine have been assessed for their cytotoxic effects against various cancer cell lines, revealing promising results in inhibiting cell proliferation .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activities. Indene derivatives are known to possess antiviral and antibacterial properties, making this compound a candidate for further exploration in the development of new antimicrobial agents .

Antioxidant Activity

The structural characteristics of this compound suggest potential antioxidant capabilities. Compounds with similar frameworks have shown efficacy in scavenging free radicals and reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at conditions linked to oxidative damage .

Medicinal Applications

Therapeutic Agent Development

Due to its structural similarity to other bioactive compounds, this compound is being explored as a potential therapeutic agent. Its unique combination of morpholine and indene moieties may lead to novel pharmacological profiles suitable for treating various diseases.

Industrial Applications

Material Science

In industry, this compound is being evaluated for its use in developing new materials with specific properties. Its ability to form polymers or resins could have applications in coatings, adhesives, and other materials requiring enhanced mechanical or thermal stability .

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-inden-2-yl)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Core Bicyclic Systems

- 4-(1,2,3,3a,4,5-Hexahydropentalen-2-yl)morpholine (): This compound replaces the indane system with a hexahydropentalene bicyclic structure.

4-(3,4-Dihydro-2H-1-benzopyran-3-yl)morpholine ():

Here, the indane is substituted with a chromane (dihydrobenzopyran) system containing an oxygen atom in the six-membered ring. The oxygen atom increases polarity and may enhance solubility in aqueous environments compared to the hydrocarbon-rich indane .

Substitution on the Indane Ring

2-(3H-Inden-4-yloxymethyl)-morpholine ():

The morpholine is connected via an oxymethyl linker to the 4-position of an unsaturated indene ring. The unsaturated indene and oxymethyl group introduce distinct electronic and steric effects compared to the saturated indane and direct linkage in the target compound .- Ethyl (2R)-2-([4,4'-(2,3-Dihydro-1H-inden-2-yl)-5-methyl-1H-pyrrol-2-yl]phenyl)oxy)-3-phenylpropanoate (): This complex derivative features a pyrrole-indenyl hybrid structure linked to morpholine.

Physicochemical Data

Pharmacological and Functional Comparisons

- Target Compound: Limited direct pharmacological data are available. However, indane-morpholine hybrids are frequently explored as bioavailable scaffolds for central nervous system (CNS) targets, such as µ-opioid receptor (MOR) agonists () .

- Analogues :

- VPC-14449 (): Acts as a DNA-binding inhibitor, with structural accuracy critical for function .

- 14eb/14ec/14ee (): Designed as c-Myc–Max protein-protein interaction inhibitors, demonstrating the role of indenyl-morpholine systems in disrupting oncogenic pathways .

- Tyrosine Phosphatase Inhibitors (): Ethyl derivatives with indenyl-pyrrole-morpholine motifs show inhibitory activity, suggesting broad applicability in enzyme targeting .

Biological Activity

4-(2,3-dihydro-1H-inden-2-yl)morpholine is a compound that combines the structural features of indene and morpholine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential applications in various fields.

The biological activity of this compound can be attributed to its structural components:

- Indole and Morpholine Derivatives : Indole derivatives have demonstrated a wide range of biological activities including antiviral, anti-inflammatory, anticancer, and antimicrobial effects. Morpholine, on the other hand, interacts with various enzymes and proteins due to its amine and ether functional groups.

Target Pathways

The compound may influence several cellular pathways:

- Cell Signaling : It is hypothesized that this compound can impact cell signaling pathways due to its structural analogies with other bioactive compounds.

- Enzyme Interaction : The morpholine structure allows for interaction with enzymes involved in metabolic processes, potentially leading to modulation of biochemical pathways.

Biological Activity

Research indicates that compounds related to this compound exhibit significant biological activities:

Anticancer Activity

Studies have shown that indole derivatives possess anticancer properties. For instance:

- In vitro Studies : Compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines .

Antimicrobial Properties

The potential antimicrobial activity of morpholine derivatives has been documented:

- Antibacterial and Antifungal Activity : Related compounds have demonstrated effectiveness against a range of bacterial and fungal strains .

Case Studies

Several studies highlight the biological potential of morpholine derivatives:

- Anticancer Efficacy : A study reported that a morpholine derivative exhibited significant antiproliferative activity against cancer cell lines with an IC50 value of 12 nM .

- Antimicrobial Screening : Morpholine derivatives were screened for antibacterial activity using the disc diffusion method, showing promising results against several pathogens .

Applications in Research and Industry

The unique properties of this compound make it a candidate for various applications:

- Medicinal Chemistry : Investigated as a potential therapeutic agent due to its structural similarities with known bioactive compounds.

- Material Science : Used as a building block for synthesizing new materials with specific properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2,3-dihydro-1H-inden-2-yl)morpholine, and how is structural purity validated?

- Methodological Answer : Synthesis typically involves multi-component reactions or coupling of indene derivatives with morpholine precursors. For example, nucleophilic substitution or catalytic cross-coupling reactions are employed to introduce the morpholine moiety. Structural validation relies on - and -NMR spectroscopy to confirm regiochemistry and purity. In cases where intermediates are unstable, low-temperature reaction conditions (e.g., −78°C in THF) may stabilize reactive species . X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is recommended for unambiguous confirmation of stereochemistry .

Q. How are crystallographic data for this compound analyzed to resolve structural ambiguities?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K. Structure solution uses direct methods (e.g., SHELXS/SHELXD), followed by refinement with SHELXL. Disordered moieties (e.g., morpholine rings) are modeled using PART commands and restrained isotropic displacement parameters. Tools like ORTEP-3 or WinGX visualize thermal ellipsoids and validate hydrogen-bonding networks .

Advanced Research Questions

Q. What computational strategies are used to predict the compound’s interactions with biological targets?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates electronic properties (HOMO-LUMO energies, Mulliken charges) to predict reactivity. Molecular docking (e.g., AutoDock Vina) simulates binding to receptors like opioid or AMPA receptors. For example, conformational flexibility in docking studies accounts for multiple binding modes, as seen in acetylcholinesterase (AChE) inhibitors. Free energy perturbation (FEP) or Molecular Dynamics (MD) simulations refine binding affinities .

Q. How are structure-activity relationships (SAR) developed for derivatives of this compound?

- Methodological Answer : SAR studies involve systematic modification of the indene or morpholine moieties. For instance:

- P1' site optimization : Introducing bulky substituents (e.g., 3-isopropoxy groups) enhances selectivity for aggrecanase over MMPs.

- Scaffold rigidity : A cis-(1S)(2R)-amino-2-indanol scaffold improves conformational stability, as demonstrated in aggrecanase inhibitors.

Biological assays (e.g., IC determination) and 3D-QSAR models validate pharmacophore hypotheses .

Q. What experimental approaches resolve contradictions in reaction mechanism data for derivatives?

- Methodological Answer : Mechanistic discrepancies (e.g., competing pathways in nucleophilic substitutions) are resolved via:

- Kinetic isotope effects (KIE) : Differentiate between SN1/SN2 mechanisms.

- In situ monitoring : ReactIR or -NMR tracks intermediates under varying conditions (solvent, temperature).

For example, HO-mediated oxidations in ethanol (as in benzaldehyde synthesis) require pH control to avoid side reactions .

Q. How is the compound’s biological activity evaluated against microbial targets?

- Methodological Answer : Antimicrobial assays use standardized protocols (CLSI guidelines):

- Bacterial strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) are cultured in Mueller-Hinton broth.

- MIC determination : Serial dilutions (0.5–128 µg/mL) assess growth inhibition.

Synergy studies with antibiotics (e.g., β-lactams) identify adjuvant effects. Computational models (e.g., molecular electrostatic potential maps) correlate electronic properties with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.